1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Researchers needing a stable, well-defined halogenated phenethylamine building block for medicinal chemistry often face supply inconsistency and limited stereochemical options. 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride (CAS 2203194-97-0) addresses this as a racemic hydrochloride salt with ≥95% purity. • Unique 3-Cl-5-F pattern enables selective Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) not feasible with mono-halogenated analogs. • Benzylic amine handle facilitates amide, sulfonamide, and reductive amination library synthesis. • Racemic standard calibrates chiral HPLC methods for enantiopure (R)- and (S)-isomer analysis. Supplied as a room-temperature-stable solid for precise gravimetric handling and reliable global logistics.

Molecular Formula C8H10Cl2FN
Molecular Weight 210.07 g/mol
CAS No. 2203194-97-0
Cat. No. B1379860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
CAS2203194-97-0
Molecular FormulaC8H10Cl2FN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)Cl)F)N.Cl
InChIInChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H
InChIKeyYTFYFLQQTPBAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-5-fluorophenyl)ethanamine HCl: Chemical Class & Key Identifiers


1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride (CAS 2203194-97-0) is a halogenated aromatic amine derivative with molecular formula C₈H₁₀Cl₂FN and molecular weight 210.07 g/mol, classified within the substituted phenethylamine structural family . The compound features a phenyl ring bearing chloro and fluoro substituents at the 3- and 5-positions, respectively, with an ethanamine side chain at the 1-position, and is supplied as the hydrochloride salt form to enhance stability and handling characteristics . The compound is predominantly available as the racemic mixture (unspecified stereochemistry) with a minimum purity specification of 95%, and is intended exclusively for research and development applications as a building block or synthetic intermediate .

Non-Substitutability of 1-(3-Chloro-5-fluorophenyl)ethanamine HCl


Generic substitution is precluded by three interrelated structural factors that directly govern synthetic utility and downstream molecular properties. First, the 3-chloro-5-fluoro substitution pattern confers a unique electronic profile—the electron-withdrawing effects of both halogens at meta positions modulate the aromatic ring's reactivity in electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions relative to mono-halogenated or para-substituted analogs . Second, the benzylic amine moiety at the 1-position (α-methylbenzylamine scaffold) provides a distinct nucleophilic handle for amide bond formation and reductive amination chemistry compared to primary benzylamines lacking the α-methyl group . Third, the commercially supplied racemic hydrochloride salt form offers a defined baseline of physicochemical properties (crystallinity, solubility profile, and shelf stability) that may differ substantially from the free base or from enantiopure (R)- or (S)-configured variants, which carry distinct CAS numbers and procurement pathways . These cumulative differences render direct interchange with analogs such as 1-(3-chlorophenyl)ethanamine or 1-(3-fluorophenyl)ethanamine scientifically invalid without full revalidation of synthetic protocols and analytical methods.

Differentiation Evidence for 1-(3-Chloro-5-fluorophenyl)ethanamine HCl


Racemic vs. Enantiopure Configuration

The target compound (CAS 2203194-97-0) is supplied and specified as the racemic mixture (1:1 mixture of (R)- and (S)-enantiomers), whereas the enantiopure (R)-isomer hydrochloride carries CAS 1217475-54-1 and the (S)-isomer hydrochloride carries CAS 1998701-29-3 . The racemic form provides a baseline of undefined stereochemistry suitable for applications where chirality is either irrelevant to downstream steps or where the user intends to perform their own chiral resolution . In contrast, the enantiopure forms are specifically documented as intermediates in pharmaceutical synthesis targeting stereospecific biological interactions, with the (R)-configured variant explicitly associated with CNS-targeted and enzyme inhibitor applications .

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Hydrochloride vs. Free Base: Stability & Handling

The target compound is supplied as the hydrochloride salt (MW 210.07), which provides enhanced crystallinity, improved shelf stability, and favorable handling characteristics relative to the corresponding free base (MW 173.62) . The free base form (CAS 1263284-21-4) is a liquid or low-melting solid requiring different storage and handling protocols, while the hydrochloride salt is specified as a white to off-white solid with room temperature storage stability . The molecular weight differential (210.07 vs. 173.62, representing a 21% mass increase due to HCl addition) must be accounted for in stoichiometric calculations during synthesis .

Chemical Stability Storage Conditions Synthetic Intermediate

3-Chloro-5-Fluoro vs. Other Substitution Patterns

The 3-chloro-5-fluoro substitution pattern imparts a distinct electronic profile on the aromatic ring compared to mono-halogenated analogs (e.g., 1-(3-chlorophenyl)ethanamine or 1-(3-fluorophenyl)ethanamine) or regioisomeric variants such as 3-chloro-4-fluoro or 4-chloro-3-fluoro substitution . The combination of two electron-withdrawing halogen substituents at meta positions relative to each other creates a unique dipole moment and modulates the electron density available for electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The presence of fluorine specifically alters metabolic stability and lipophilicity relative to chloro-only analogs, as documented in broader phenethylamine structure-activity relationship literature [1].

Structure-Activity Relationship Halogen Substitution Aromatic Electronics

Purity Specification & Quality Control

The target compound is commercially supplied with a minimum purity specification of 95% as determined by vendor quality control, with batch-specific Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation available upon request . This specification matches the purity grade offered for the enantiopure (R)-isomer hydrochloride (CAS 1217475-54-1, also 95% minimum purity), establishing comparable quality standards across the structural family . The availability of lot-specific documentation enables traceability and reproducibility across synthetic campaigns, a critical factor when transitioning from discovery-scale to development-scale synthesis .

Analytical Chemistry Quality Assurance Procurement Specification

Application Scenarios for 1-(3-Chloro-5-fluorophenyl)ethanamine HCl


Racemic Building Block in Early-Stage Discovery

The racemic nature of CAS 2203194-97-0 makes it ideally suited for initial screening and exploratory chemistry where stereochemical outcomes are either not yet established or where the racemate serves as a cost-effective proxy for evaluating synthetic feasibility . In early-stage medicinal chemistry programs, the racemic hydrochloride salt provides a stable, easily handled intermediate for constructing focused libraries of 3-chloro-5-fluorophenyl-containing analogs via amide bond formation, reductive amination, or sulfonamide synthesis .

Chiral Chromatography Reference Standard

The racemic mixture (1:1 R:S) provides an essential reference standard for developing and validating chiral HPLC methods intended to resolve the enantiopure (R)- and (S)-isomers . When developing analytical methods for monitoring enantiomeric purity in asymmetric synthesis, the racemate serves as a calibration standard to establish baseline separation parameters and verify column performance before analyzing enantiomerically enriched samples .

Stable Salt Form for Synthetic Intermediates

The hydrochloride salt form offers practical advantages in synthetic workflows where hygroscopic free bases would complicate accurate weighing or where acidic conditions are compatible with subsequent reaction steps . The white to off-white solid physical state enables precise gravimetric handling, while room temperature storage with desiccant reduces the need for cold-chain logistics compared to less stable amine derivatives .

Scaffold for Halogen-Specific Reactivity Studies

The unique 3-chloro-5-fluoro substitution pattern provides a defined electronic environment for investigating halogen-specific reactivity in cross-coupling chemistry, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings . The differential reactivity of chloro vs. fluoro substituents toward palladium-catalyzed transformations enables selective functionalization strategies not accessible with mono-halogenated or symmetrically substituted analogs .

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